Gboxin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Gboxin is a small molecule compound classified as a benzimidazolinium derivative, notable for its role as an inhibitor of oxidative phosphorylation. It specifically targets the F0F1 ATP synthase complex in the mitochondria, disrupting energy production in cancer cells, particularly glioblastoma cells. Gboxin has been shown to selectively inhibit the growth of primary mouse and human glioblastoma cells while sparing normal cells such as mouse embryo fibroblasts and neonatal astrocytes. Its mechanism of action involves rapid and irreversible inhibition of oxygen consumption in glioblastoma cells, leading to apoptosis through mitochondrial dysfunction .

The primary chemical reaction involving Gboxin is its interaction with mitochondrial oxidative phosphorylation complexes. Gboxin associates with these complexes in a proton gradient-dependent manner, inhibiting the activity of F0F1 ATP synthase. This inhibition leads to a decrease in adenosine triphosphate (ATP) production and an increase in reactive oxygen species (ROS) generation, ultimately resulting in cellular stress and apoptosis in cancer cells . The compound's unique ability to target the mitochondrial membrane potential allows it to selectively affect cancer cells that rely heavily on oxidative phosphorylation for energy.

Gboxin exhibits significant biological activity as an anticancer agent. It has been demonstrated to induce apoptosis in glioblastoma cells through mechanisms involving mitochondrial dysfunction and increased ROS levels. Studies show that treatment with Gboxin leads to cell cycle arrest and subsequent apoptosis within a few days, characterized by specific gene expression changes associated with stress responses and cell survival pathways . Notably, its effectiveness is linked to its ability to exploit the unique metabolic requirements of cancer cells, making it a promising candidate for targeted cancer therapy.

Gboxin's primary application lies in cancer therapy, particularly for treating glioblastoma. Its ability to selectively inhibit tumor cell growth while sparing normal cells makes it a valuable candidate for developing targeted therapies. Additionally, research is ongoing into its use in combination therapies with other agents to enhance therapeutic efficacy against various cancer types . Beyond oncology, Gboxin's mechanism of action may provide insights into metabolic diseases where mitochondrial dysfunction plays a critical role.

Interaction studies involving Gboxin have revealed its strong affinity for mitochondrial complexes involved in oxidative phosphorylation. These studies indicate that Gboxin's positive charge facilitates its accumulation within mitochondria, where it exerts its inhibitory effects on ATP synthase. Furthermore, research has shown that Gboxin-resistant cancer cells exhibit alterations in mitochondrial permeability transition pores, suggesting potential pathways for resistance that could inform future therapeutic strategies .

Gboxin shares similarities with several other compounds known for their roles as oxidative phosphorylation inhibitors or anticancer agents. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Specificity | Unique Features |

|---|---|---|---|

| Gboxin | Inhibits F0F1 ATP synthase | Primarily glioblastoma | Selective toxicity towards glioblastoma cells |

| Metformin | Activates AMP-activated protein kinase | Broad-spectrum | Commonly used for diabetes; affects metabolism |

| Oligomycin | Inhibits ATP synthase | General | Derived from Streptomyces; broad antimicrobial use |

| Salinomycin | Disrupts mitochondrial function | Cancer stem cells | Targets cancer stem-like cells |

| Ivermectin | Modulates chloride channels | Parasitic infections | Broad antiparasitic activity |

Gboxin's specificity for glioblastoma cells and its unique mechanism targeting mitochondrial ATP synthesis distinguish it from other compounds that may have broader or different applications.

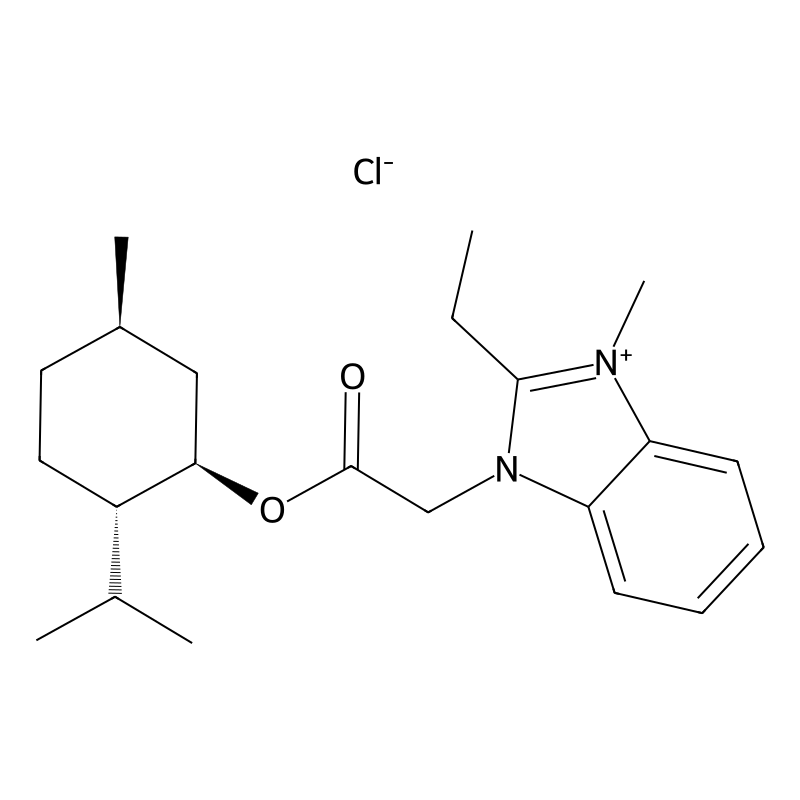

Gboxin represents a specialized organic compound with the molecular formula C22H33ClN2O2 and a molecular weight of 392.96 grams per mole [20] [21]. The compound is officially designated as 2-ethyl-1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-1H-benzimidazolium monochloride [20]. The Chemical Abstracts Service has assigned this compound the registry number 2101315-36-8 [20] [21].

The molecular architecture of Gboxin incorporates specific stereochemical configurations, particularly evident in the cyclohexyl moiety which exhibits (1R,2S,5R) stereochemistry [20]. This stereochemical arrangement contributes significantly to the compound's biological activity and target specificity [11]. The compound exists as a chloride salt, with the chloride anion serving as the counterion to balance the positive charge on the benzimidazolium core [20] [21].

| Property | Value |

|---|---|

| Molecular Formula | C22H33ClN2O2 |

| Molecular Weight | 392.96 g/mol |

| Chemical Abstracts Service Number | 2101315-36-8 |

| International Union of Pure and Applied Chemistry Name | [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride |

| Stereochemical Configuration | (1R,2S,5R) at cyclohexyl positions |

Structural Features as a Trisubstituted Benzimidazolium Compound

Gboxin belongs to the class of trisubstituted benzimidazolium compounds, characterized by three distinct substituents attached to the benzimidazole core structure [1] [2]. The benzimidazolium framework consists of a fused benzene and imidazole ring system, where the imidazole nitrogen atoms carry specific substituents that confer the compound's unique properties [3] [11].

The trisubstitution pattern in Gboxin includes an ethyl group at position 2 of the benzimidazolium ring, a methyl group at position 3, and an acetate-linked cyclohexyl ester group at position 1 [20] [21]. This specific substitution pattern distinguishes Gboxin from other benzimidazolium derivatives and directly contributes to its biological selectivity [11]. The positive charge residing on the benzimidazolium nitrogen is essential for the compound's mechanism of action and cellular targeting properties [1] [2].

The structural framework of benzimidazolium compounds provides a versatile scaffold for pharmaceutical development due to their ability to interact with biological targets through multiple binding modes [14]. The aromatic benzimidazole core facilitates π-π stacking interactions with aromatic amino acid residues in protein targets, while the quaternary nitrogen center enables electrostatic interactions with negatively charged regions [11] [17].

Research has demonstrated that the trisubstituted nature of the benzimidazolium core in Gboxin is crucial for its selective targeting of cancer cell mitochondria [1] [2]. Structure-activity relationship studies have revealed that modifications to any of the three substituents can significantly alter the compound's potency and selectivity profile [11].

Physicochemical Characteristics

The physicochemical properties of Gboxin reflect its ionic nature and organic structural components, influencing its solubility, stability, and biological distribution characteristics [10] [15]. The compound exhibits differential solubility across various solvent systems, with the highest solubility observed in organic solvents containing hydrogen bond acceptor capabilities [10].

Solubility studies have revealed that Gboxin demonstrates optimal dissolution in ethanol at concentrations reaching 79 milligrams per milliliter, equivalent to 201.03 millimolar [10]. In dimethyl sulfoxide, the compound achieves a solubility of 39 milligrams per milliliter or 99.24 millimolar [10] [15]. Aqueous solubility is significantly limited, with the compound dissolving to only 2 milligrams per milliliter or 5.08 millimolar in water [10].

The compound exists as a solid at standard temperature and pressure conditions, requiring specific storage protocols to maintain stability [9] [15]. Thermal properties indicate that Gboxin maintains structural integrity under moderate temperature conditions but requires protection from extreme heat to prevent decomposition [15].

| Physicochemical Parameter | Value |

|---|---|

| Solubility in Ethanol | 79 mg/mL (201.03 mM) |

| Solubility in Dimethyl Sulfoxide | 39 mg/mL (99.24 mM) |

| Solubility in Water | 2 mg/mL (5.08 mM) |

| Physical State | Solid |

| Storage Temperature | -20°C |

| Appearance | Crystalline solid |

The limited aqueous solubility of Gboxin necessitates the use of appropriate solubilization strategies for biological applications [10] [15]. The compound's lipophilic characteristics contribute to its ability to traverse cellular membranes and accumulate in specific subcellular compartments [1] [2].

Structure-Activity Relationships

The structure-activity relationships of Gboxin reveal critical molecular features that determine its biological activity and target selectivity [1] [2] [11]. Research has established that the positive charge on the benzimidazolium core represents the most essential structural element for the compound's mechanism of action [11]. This positive charge enables Gboxin to associate with mitochondrial oxidative phosphorylation complexes in a manner dependent on the proton gradient across the inner mitochondrial membrane [1] [2].

Studies have demonstrated that modifications to the positive charge significantly compromise the compound's biological activity [11]. The quaternary nitrogen center facilitates electrostatic interactions with negatively charged phosphate groups in adenosine triphosphate synthase, the primary molecular target of Gboxin [1] [2]. Structure-activity relationship investigations have shown that neutralization of this charge completely abolishes the compound's selective toxicity toward cancer cells [11].

The ethyl substituent at position 2 of the benzimidazolium ring contributes to the compound's binding affinity and specificity [1] [2]. Comparative studies with analogous compounds bearing different alkyl substituents at this position have revealed that the ethyl group provides optimal hydrophobic interactions with the target protein [11]. The methyl group at position 3 serves a similar function, contributing to the overall binding energetics and target selectivity [1] [2].

The cyclohexyl ester moiety attached through the acetate linker plays a crucial role in determining the compound's cellular permeability and subcellular localization [1] [2]. The stereochemical configuration of this cyclohexyl group, specifically the (1R,2S,5R) arrangement, influences the compound's three-dimensional conformation and subsequent protein interactions [11]. Research has shown that alterations to this stereochemistry can significantly impact the compound's potency and selectivity profile [1] [2].

| Structural Feature | Contribution to Activity |

|---|---|

| Positive Charge on Benzimidazolium | Essential for mitochondrial accumulation and target binding |

| Ethyl Group at Position 2 | Optimizes hydrophobic interactions with target proteins |

| Methyl Group at Position 3 | Contributes to binding specificity and affinity |

| Cyclohexyl Ester with (1R,2S,5R) Configuration | Determines cellular permeability and subcellular localization |

| Acetate Linker | Provides appropriate spatial orientation for target interaction |

The structure-activity relationships extend to the compound's selectivity for cancer cells over normal cells [1] [2] [5]. Cancer cells typically exhibit elevated mitochondrial membrane potential and altered pH gradients compared to normal cells, creating a differential environment that favors Gboxin accumulation [1] [2]. This selectivity profile is directly attributable to the compound's structural features that respond to these mitochondrial characteristics [5] [6].

Synthesis and Stability Profiles

The synthesis of Gboxin follows established methodologies for benzimidazolium compound preparation, involving multiple synthetic steps to achieve the desired trisubstituted structure [14]. The synthetic route typically begins with the formation of the benzimidazole core through condensation reactions between ortho-phenylenediamine and appropriate carboxylic acid derivatives [14]. This initial step requires elevated temperatures, commonly around 140 degrees Celsius, and can be conducted under solvent-free conditions to enhance reaction efficiency [14].

Subsequent synthetic steps involve selective alkylation reactions to introduce the ethyl and methyl substituents at the benzimidazolium nitrogen atoms [14]. The quaternization process requires careful control of reaction conditions to ensure regioselective substitution and avoid unwanted side reactions [14]. The final step involves coupling the benzimidazolium intermediate with the acetate-cyclohexyl moiety through esterification reactions [14].

Purification of the final product typically employs recrystallization techniques or column chromatography to achieve the desired purity levels [14]. The synthesis requires attention to stereochemical control, particularly in the formation of the cyclohexyl ester component, to maintain the essential (1R,2S,5R) configuration [14].

| Synthesis Step | Reaction Conditions | Purpose |

|---|---|---|

| Benzimidazole Formation | 140°C, solvent-free or polar solvents | Creates the core heterocyclic structure |

| N-Alkylation | Base-catalyzed, aprotic solvents | Introduces ethyl substituent |

| Quaternization | Alkyl halides, polar solvents, elevated temperature | Forms quaternary benzimidazolium salt |

| Esterification | Standard esterification conditions | Couples cyclohexyl-acetate moiety |

| Purification | Recrystallization or chromatography | Achieves final product purity |

The stability profile of Gboxin requires specific storage and handling protocols to maintain compound integrity [9] [15]. Long-term stability is optimized through storage at -20 degrees Celsius in sealed containers protected from light and moisture [9] [15]. Under these conditions, the compound maintains chemical stability for extended periods without significant degradation [15].

Solution stability varies depending on the solvent system employed [10] [15]. Gboxin demonstrates enhanced stability in organic solvents such as dimethyl sulfoxide and ethanol compared to aqueous solutions [10]. The compound's stability in aqueous media is pH-dependent, with optimal stability observed under neutral to slightly acidic conditions [15].

Thermal stability studies indicate that Gboxin can withstand moderate temperature fluctuations during handling and transportation [15]. However, prolonged exposure to elevated temperatures should be avoided to prevent thermal decomposition [15]. The compound's stability profile supports its use in various research applications while requiring appropriate storage and handling protocols [9] [15].

| Stability Parameter | Recommended Conditions |

|---|---|

| Long-term Storage | -20°C in sealed containers |

| Light Sensitivity | Protect from direct light exposure |

| Solution Stability | Optimal in organic solvents (dimethyl sulfoxide, ethanol) |

| pH Stability | Most stable under neutral to slightly acidic conditions |

| Thermal Stability | Avoid prolonged exposure to elevated temperatures |

| Moisture Sensitivity | Store in dry environment with desiccant |